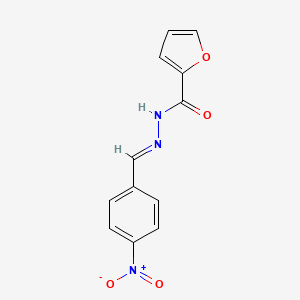

![molecular formula C18H16N4O2 B5502384 5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline" is a compound involved in various chemical syntheses and studies due to its unique molecular structure and properties. It serves as a key intermediate in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of compounds related to this compound has been reported in various studies. For example, Sokol et al. (2003) synthesized complexes of this compound with transition metals like chromium(III), iron(III), and copper(II) (Sokol et al., 2003). Another approach involves the formation of triazolo isoquinolines from 2-alkynylbenzaldehydes through a domino reaction under metal-free conditions (Arigela et al., 2013).

Molecular Structure Analysis

The crystal and molecular structures of compounds similar to this compound have been determined in various studies. For example, the study by Kant et al. (2014) used single-crystal X-ray diffraction for structural analysis (Kant et al., 2014).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including cyclocondensation and reactions with aldehydes, as shown in the research by Prauda and Reiter (2003) (Prauda & Reiter, 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, have been analyzed in several studies. Glushkov et al. (2008) described the preparation of triazolo[3,4-a]isoquinolinium salts and their physical properties (Glushkov et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are often studied in the context of their synthesis and potential applications. The research by Boyd et al. (1978) explored ene-type reactions involving transfer of acyl groups, highlighting the reactivity of these compounds (Boyd et al., 1978).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The compound has been involved in various synthesis techniques. Arigela et al. (2013) describe syntheses of triazolo isoquinolines from 2-alkynylbenzaldehydes using a metal-free process, highlighting the versatility of these compounds in organic chemistry (Arigela, Samala, Mahar, Shukla, & Kundu, 2013). Additionally, Sokol et al. (2003) synthesized various complexes of transition metals using a similar compound, revealing its utility in creating metal complexes (Sokol, Davydov, Pervushina, Merkur’eva, Sergienko, & Shklyaev, 2003).

Antimicrobial Studies

Mukhtar et al. (2022) conducted studies on new chalcones incorporating the isoquinoline moiety, showing the potential of these compounds in antimicrobial applications (Mukhtar, Saleh, Hassaneen, Hafez, Hassan, Morsy, & Teleb, 2022). Their findings indicate the broader implications of isoquinoline derivatives in the field of medicinal chemistry.

Catalytic and Organic Reactions

The utility of the compound extends to catalytic and other organic reactions. Fossey and Richards (2004) demonstrated the synthesis of NCN pincer complexes, which have significant applications in catalysis (Fossey & Richards, 2004). Moreover, Glushkov et al. (2008) explored the synthesis of triazolo[3,4-a]isoquinolinium salts, underlining the compound's role in the development of N-heterocyclic carbenes (Glushkov, Vedernikova, Kotelev, & Baigacheva, 2008).

Pharmaceutical Applications

The compound has also been investigated for potential pharmaceutical applications. For instance, Sartori, Consonni, and Omodei-sale (1981) synthesized 14 C-labelled triazolo isoquinoline compounds, highlighting their use as antifertility agents (Sartori, Consonni, & Omodei-sale, 1981).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5,5-dimethyl-3-(2-nitrophenyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-18(2)11-12-7-3-4-8-13(12)16-19-20-17(21(16)18)14-9-5-6-10-15(14)22(23)24/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRKHATYXVKTCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CC=C4[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5502318.png)

![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)

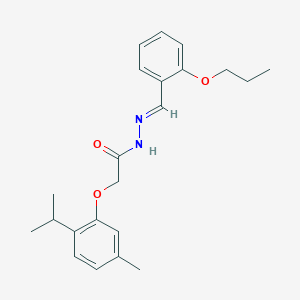

![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)

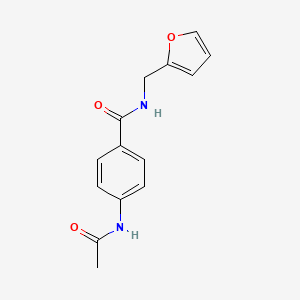

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

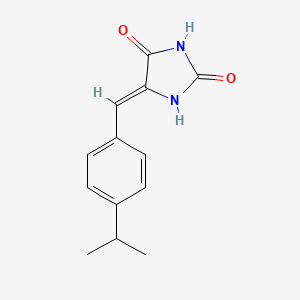

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)